molecular formula C9H12N2O B2959211 5,6,7,8-Tetrahydroindolizine-1-carboxamide CAS No. 2138378-95-5

5,6,7,8-Tetrahydroindolizine-1-carboxamide

Cat. No.: B2959211
CAS No.: 2138378-95-5
M. Wt: 164.208
InChI Key: LIMZGBDTFJOLOP-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroindolizine-1-carboxamide is a heterocyclic compound with the molecular formula C9H12N2O It is a derivative of indolizine, a structure known for its pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroindolizine-1-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester to produce 6,7-dihydroindolizin-8(5H)-one, followed by formylation and reduction to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroindolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5,6,7,8-Tetrahydroindolizine-1-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroindolizine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been studied as a selective Bcl-2 inhibitor, which helps restore apoptosis functions in cancer cells by targeting the caspase system . This interaction inhibits the antiapoptotic effect, thereby promoting cell death in cancerous cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a scaffold for drug development, particularly in anticancer research, sets it apart from other indolizine derivatives .

Properties

IUPAC Name

5,6,7,8-tetrahydroindolizine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-9(12)7-4-6-11-5-2-1-3-8(7)11/h4,6H,1-3,5H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMZGBDTFJOLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=CC(=C2C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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